N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1873772-70-3
VCID: VC6717437
InChI: InChI=1S/C8H14N4O2.ClH/c1-6(13)12(2)5-8-10-7(3-4-9)11-14-8;/h3-5,9H2,1-2H3;1H
SMILES: CC(=O)N(C)CC1=NC(=NO1)CCN.Cl
Molecular Formula: C8H15ClN4O2
Molecular Weight: 234.68

N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride

CAS No.: 1873772-70-3

Cat. No.: VC6717437

Molecular Formula: C8H15ClN4O2

Molecular Weight: 234.68

* For research use only. Not for human or veterinary use.

N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride - 1873772-70-3

Specification

CAS No. 1873772-70-3
Molecular Formula C8H15ClN4O2
Molecular Weight 234.68
IUPAC Name N-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylacetamide;hydrochloride
Standard InChI InChI=1S/C8H14N4O2.ClH/c1-6(13)12(2)5-8-10-7(3-4-9)11-14-8;/h3-5,9H2,1-2H3;1H
Standard InChI Key TYEAFFAFKWFSOY-UHFFFAOYSA-N
SMILES CC(=O)N(C)CC1=NC(=NO1)CCN.Cl

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves the reaction of appropriate precursors, such as amines and oxadiazole derivatives, under controlled conditions. For instance, N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride is available from suppliers like Parchem and CymitQuimica, indicating that similar compounds could be synthesized or sourced through specialized chemical suppliers .

Potential Applications and Biological Activity

While specific data on N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride is not available, compounds with similar structures often exhibit biological activities such as anticancer properties or enzyme inhibition. For example, oxadiazole derivatives have been explored for their potential in drug development due to their ability to interact with biological targets .

Data Tables and Research Findings

Given the lack of specific information on N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)-N-methylacetamide hydrochloride, we can look at related compounds for insights into potential biological activities and chemical properties.

CompoundCAS NumberMolecular FormulaPotential Applications
N-((3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide sesquihydrochloride1820673-59-3C14H27Cl3N8O4Biological activity, potential pharmacological interest
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione--Antimitotic activity against human tumor cells

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator